Turkesterone
CAS No.: 41451-87-0
VCID: VC0000103
Molecular Formula: C27H44O8
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | Turkesterone is a phytoecdysteroid, a hormonal steroid present in certain plants, most notably Ajuga turkestanica . Commonly extracted from this plant, which is native to Central Asian countries such as Uzbekistan and Tajikistan, turkesterone is recognized for its potential anabolic and adaptogenic properties . Ecdysteroids such as turkesterone have the ability to induce growth, and are often compared to testosterone . However, they do not bind to androgen receptors, and therefore do not typically cause steroidal side effects like gynecomastia or hair loss . Turkesterone appears to be the most anabolic of all the ecdysteroids, even though it stimulates different anabolic pathways than androgenic steroids . Supplements labeled as Turkesterone sometimes contain another compound called Ecdysterone, also known as “20HE” . As a naturally occurring compound, turkesterone is a highly concentrated type of ecdysterone . Research indicates that ecdysterone supplementation can promote anabolic activity in skeletal muscle . A study involving healthy, active males and females explored the impact of turkesterone supplementation (500 mg daily) on body composition over four weeks. The results showed that turkesterone did not affect body composition in the participants . Chemically, turkesterone is identified by the molecular formula . It is also known under various synonyms, including 41451-87-0 and (2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one . It has been reported in Paris polyphylla var. chinensis and Blandfordia punicea, among other organisms . |
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CAS No. | 41451-87-0 |
Product Name | Turkesterone |
Molecular Formula | C27H44O8 |
Molecular Weight | 496.6 g/mol |
IUPAC Name | (2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Standard InChI | InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 |
Standard InChIKey | WSBAGDDNVWTLOM-XHZKDPLLSA-N |
SMILES | CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O |
Canonical SMILES | CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O |
Appearance | A crystalline powder of white color with yellow shade |
Synonyms | 11,20-dihydroxyecdysone 2,3,11,14,20,22,25-heptahydroxycholestenone turkesterone |
Reference | - Usmanov B.Z., Gorovitc M.B., Abubakirov N.K., /Phytoecdysones of Ajuga turkestanica III, Structure of turkesteron/. Chemistry of Natural Compounds (1975), No 4, pp 466 � 471. (Rus.)- Syrov V.N., Kurmukov A.G., /About anabolic activity of phytoecdison turkesteron and turkesteron tetraacetate in experimente on male rats/. Problems of endocrinology (1976), No 3, p. 107 � 112 (Rus.)- Syrov V.N., Kurmukov A.G., Sakhibov A.D. /Influence of turkecteron and nerobol on protein synthesis activity of mice liver/. Vopr. of med. chem. (1978), No 4, p. 456 � 460 (Rus.)- Syrov V.N., /Phytoecdisteroids: biologic effects in organisms of higher mammals and perspectives of its using in medicine/. Exper. And Clin. Pharmacol. (1994), No 5, pp 61 � 66 (Rus.)- Syrov. V.N., /Comparative study of anabolic activity of phytoecdisteroids and steranobols in experiment/. Chim.-Pharm. J. (2000), No 4, pp. 31 � 34 |
PubChem Compound | 14376672 |
Last Modified | Sep 13 2023 |
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